molecular formula C25H20N4O3 B14116275 3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B14116275
M. Wt: 424.5 g/mol
InChI Key: LWPQYCDVMIODSU-UHFFFAOYSA-N
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Description

3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide apart is its unique combination of functional groups and the pyrrolo[3,2-d]pyrimidine core. This structure provides distinct chemical properties and potential biological activities that are not found in similar compounds .

Properties

Molecular Formula

C25H20N4O3

Molecular Weight

424.5 g/mol

IUPAC Name

3-benzyl-5-methyl-N-naphthalen-1-yl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C25H20N4O3/c1-28-15-19(23(30)26-20-13-7-11-17-10-5-6-12-18(17)20)21-22(28)24(31)29(25(32)27-21)14-16-8-3-2-4-9-16/h2-13,15H,14H2,1H3,(H,26,30)(H,27,32)

InChI Key

LWPQYCDVMIODSU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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